![molecular formula C13H12ClN3O2 B2756124 1-acetyl-N-(5-chloro-2-cyanophenyl)azetidine-3-carboxamide CAS No. 1421461-87-1](/img/structure/B2756124.png)
1-acetyl-N-(5-chloro-2-cyanophenyl)azetidine-3-carboxamide
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Description
1-acetyl-N-(5-chloro-2-cyanophenyl)azetidine-3-carboxamide, also known as ACPCA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. ACPCA is a synthetic compound that belongs to the class of azetidine derivatives. It has a unique chemical structure that makes it a promising candidate for research in the fields of biochemistry and pharmacology.
Scientific Research Applications
Synthesis Techniques
The synthesis of azetidine derivatives, including compounds similar to "1-acetyl-N-(5-chloro-2-cyanophenyl)azetidine-3-carboxamide," involves complex chemical reactions. For instance, azetidinone derivatives have been synthesized through reactions involving chloroacetyl chloride and various amines or Schiff's bases, providing a foundation for developing novel therapeutic agents with enhanced biological activities (Kimpe et al., 1998).
Biological Activities
Azetidine derivatives have been extensively studied for their broad range of biological activities. Some derivatives have shown promising antibacterial, antifungal, and antitubercular activities. For example, azetidinone compounds have been tested against various microbial strains, demonstrating significant inhibitory effects, which could be attributed to the structural features of these compounds (Chandrashekaraiah et al., 2014).
Potential Medicinal Applications
Research into azetidine derivatives highlights their potential as scaffolds for developing new therapeutic agents. Their synthesis and modification allow for the exploration of novel drug candidates with potential applications in treating various diseases. The structural versatility of azetidine derivatives enables the design of compounds with targeted biological properties, such as enhanced efficacy and reduced toxicity (Nimbalkar et al., 2018).
properties
IUPAC Name |
1-acetyl-N-(5-chloro-2-cyanophenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-8(18)17-6-10(7-17)13(19)16-12-4-11(14)3-2-9(12)5-15/h2-4,10H,6-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNRORXHKSZQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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